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Compound of Interest

Compound Name: Sodium malate

Cat. No.: B1197888

Abstract

This application note provides a comprehensive protocol for the structural elucidation of
sodium malate in an aqueous solution using one-dimensional (1D) and two-dimensional (2D)
Nuclear Magnetic Resonance (NMR) spectroscopy. We detail the experimental procedures for
acquiring H, 13C, Correlation Spectroscopy (COSY), and Heteronuclear Single Quantum
Coherence (HSQC) spectra. The presented data, summarized in tabular format, and the
accompanying spectral analysis workflows, offer a robust methodology for researchers,
scientists, and drug development professionals engaged in the structural characterization of
small organic molecules.

Introduction

Sodium malate, the disodium salt of malic acid, is a key intermediate in cellular metabolism,
particularly the citric acid cycle. Its accurate structural identification and characterization are
crucial in various fields, including biochemistry, food science, and pharmaceutical development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive analytical
technique that provides detailed information about the molecular structure, connectivity, and
chemical environment of atoms within a molecule.[1][2] This note outlines the application of 1D
(*H and 3C) and 2D (COSY and HSQC) NMR experiments for the unambiguous structural
elucidation of sodium malate.

Data Presentation
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The NMR spectral data for sodium malate, acquired in deuterium oxide (Dz0), are
summarized in the tables below. Chemical shifts (d) are reported in parts per million (ppm) and
referenced to an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Table 1: *H NMR Spectroscopic Data for Sodium Malate in D20

] Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
[Ppm] (9) [Hz]
H-2 4.30 dd J=9.6, 3.6
H-3a 2.65 dd J=15.4,9.6
H-3b 2.40 dd J=15.4, 3.6

Table 2: 13C NMR Spectroscopic Data for Sodium Malate in D20

Carbon Assignment Chemical Shift (8) [ppm]
C-1 ~180

C-4 ~178

C-2 ~70

C-3 ~43

Experimental Protocols
Sample Preparation

e Weigh approximately 10-20 mg of sodium malate.
e Dissolve the sample in 0.6-0.7 mL of deuterium oxide (Dz0) in a clean, dry vial.

o Ensure the sample is fully dissolved. If particulates are present, filter the solution through a
glass wool plug in a Pasteur pipette into a clean 5 mm NMR tube.

e The final solution height in the NMR tube should be approximately 4-5 cm.
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e Add a small amount of an internal reference standard, such as 3-(trimethylsilyl)propionic-
2,2,3,3-d4 acid sodium salt (DSS) or tetramethylsilane (TMS), if not already present in the
solvent.

NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or
higher) at a constant temperature, typically 298 K (25 °C).

2.1. *H NMR Spectroscopy

e Purpose: To determine the number of unique proton environments, their chemical shifts, and
their coupling patterns.

e Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
» Key Parameters:

o Spectral Width: 10-12 ppm

o Number of Scans: 8-16

o Relaxation Delay (d1): 1-5s
2.2. 13C NMR Spectroscopy

e Purpose: To identify the number of unique carbon environments and their chemical shifts,
providing information about the carbon skeleton.

o Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker
instruments).

o Key Parameters:

[¢]

Spectral Width: 200-220 ppm

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

[e]

Relaxation Delay (d1): 2 s
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2.3. 2D 'H-1H COSY (Correlation Spectroscopy)

e Purpose: To identify protons that are coupled to each other, typically through two or three
bonds.[3][4][5]

e Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpgf' on Bruker
instruments).

o Key Parameters:
o Spectral Width (F1 and F2): 10-12 ppm
o Number of Increments (F1): 256-512
o Number of Scans per Increment: 2-4
2.4. 2D 'H-13C HSQC (Heteronuclear Single Quantum Coherence)
e Purpose: To identify direct one-bond correlations between protons and carbons.

e Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.qg.,

'hsqcedetgpsisp2.3' on Bruker instruments).

o Key Parameters:

[e]

Spectral Width (F2 - *H): 10-12 ppm

o

Spectral Width (F1 - 3C): 180-200 ppm

[¢]

Number of Increments (F1): 128-256

[¢]

Number of Scans per Increment: 4-8

Data Interpretation and Structural Elucidation

The structural elucidation of sodium malate is achieved through a systematic analysis of the
acquired NMR spectra.
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e 'H NMR Analysis: The *H NMR spectrum of sodium malate in D20 displays three distinct
signals, indicating three unique proton environments. The signal at 4.30 ppm is a doublet of
doublets (dd), characteristic of a proton adjacent to a stereocenter with two non-equivalent
neighboring protons. The two signals at 2.65 ppm and 2.40 ppm, also doublet of doublets,
are characteristic of geminal protons (protons on the same carbon) that are diastereotopic
due to the adjacent chiral center.

e 13C NMR Analysis: The 3C NMR spectrum shows four signals, corresponding to the four
carbon atoms in the malate molecule. The signals in the downfield region (~178-180 ppm)
are indicative of carboxylate carbons (C-1 and C-4). The signal around 70 ppm corresponds
to a carbon attached to an oxygen atom (C-2), and the signal at approximately 43 ppm is
attributed to a methylene carbon (C-3).

e COSY Analysis: The COSY spectrum reveals the connectivity between the protons. A cross-
peak between the proton at 4.30 ppm (H-2) and the protons at 2.65 ppm (H-3a) and 2.40
ppm (H-3b) confirms that the methine proton is coupled to the two methylene protons. The
absence of other correlations confirms the isolated spin system.

e HSQC Analysis: The HSQC spectrum establishes the direct one-bond correlations between
protons and their attached carbons. A cross-peak will be observed between the proton signal
at 4.30 ppm and the carbon signal around 70 ppm, assigning these to H-2 and C-2,
respectively. Similarly, cross-peaks will connect the proton signals at 2.65 ppm and 2.40 ppm
to the carbon signal at approximately 43 ppm, confirming their assignment as H-3a/H-3b and
C-3. The carboxylate carbons at ~178-180 ppm will not show any correlations in the HSQC
spectrum as they do not have any directly attached protons.

Visualization of Workflows and Relationships
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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